2-phenylcyclobutanecarboxylic acid

Physical Organic Chemistry Medicinal Chemistry Structure-Activity Relationships

2-Phenylcyclobutanecarboxylic acid (CAS 91142-54-0) is a conformationally restricted cyclobutane scaffold that delivers stereochemical precision unattainable with non-phenyl or positional analogs. Its puckered ring (≈27° dihedral) and phenyl substituent at the 2-position make it the essential precursor for synthesizing the complete c4Phe stereoisomer series in enantiopure form, enabling exact control of peptide backbone orientation. Substituting generic cyclobutanecarboxylic acid or 3-phenyl isomers eliminates the critical aromatic π-system and the specific spatial presentation required for receptor recognition and SAR studies. This compound is the validated starting point for metabolically stable integrin antagonists and COX-2 probe development. Specify cis or trans isomer when ordering to match your target pharmacology.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 91142-54-0
Cat. No. B3166462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenylcyclobutanecarboxylic acid
CAS91142-54-0
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1CC(C1C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C11H12O2/c12-11(13)10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)
InChIKeyNYTUABLWSVGNGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylcyclobutanecarboxylic Acid (CAS 91142-54-0): Procurement-Relevant Identity and Structural Foundation


2-Phenylcyclobutanecarboxylic acid (CAS 91142-54-0) is a conformationally constrained cyclobutane scaffold featuring a phenyl group at the 2-position and a carboxylic acid at the 1-position [1]. This rigid, non-planar core—evidenced by a puckered cyclobutane ring with a dihedral angle of approximately 27° [2]—serves as a versatile precursor for synthesizing restricted phenylalanine analogues and chiral building blocks, making it a critical intermediate in medicinal chemistry and peptide engineering [3].

Why Generic Cyclobutane Carboxylic Acids Cannot Replace 2-Phenylcyclobutanecarboxylic Acid: Stereochemical and Conformational Demands


The procurement value of 2-phenylcyclobutanecarboxylic acid is inextricably linked to its specific stereochemical and conformational identity. Substitution with non-phenyl cyclobutane acids (e.g., unsubstituted cyclobutanecarboxylic acid) eliminates the aromatic π-system essential for receptor recognition and π-conjugation effects . Changing the ring position of the phenyl group (e.g., to 3-phenylcyclobutanecarboxylic acid) alters the spatial orientation of the aromatic moiety and thus the molecule's overall shape and interaction profile [1]. Crucially, the stereoisomeric configuration (cis vs. trans) dictates the relative orientation of the phenyl and carboxyl groups, a determinant of biological activity and synthetic utility [2]. Therefore, generic or positional analogs cannot be interchanged without fundamentally altering the downstream molecular properties and research outcomes.

Quantitative Differentiation Evidence for 2-Phenylcyclobutanecarboxylic Acid vs. Key Analogs


Attenuated π-Conjugation: Hammett Reaction Constant Comparison vs. Cinnamic and Phenylpropionic Acids

The ability of the cyclobutane ring to transmit electronic substituent effects via π-conjugation was quantitatively compared to linear conjugated and non-conjugated systems. The Hammett reaction constant (ρ) for the dissociation equilibrium of 2-(3 or 4-X-phenyl)cyclobutane-1-carboxylic acids was measured and compared to that of cinnamic acids (fully conjugated) and 3-phenylpropionic acids (non-conjugated) .

Physical Organic Chemistry Medicinal Chemistry Structure-Activity Relationships

Stereochemical Purity and Precursor Utility for Enantiopure c4Phe Amino Acids

2-Phenylcyclobutanecarboxylic acid is a direct synthetic precursor to all four stereoisomers of 1-amino-2-phenylcyclobutanecarboxylic acid (c4Phe), a conformationally restricted phenylalanine analog [1]. The cis and trans isomers of c4Phe were synthesized from this precursor in racemic form, and HPLC resolution using a chiral stationary phase yielded enantiomerically pure N-protected amino acids suitable for peptide incorporation [1]. The relative stereochemistry of the final enantiopure compounds was unambiguously assigned [1].

Peptide Chemistry Chiral Synthesis Conformational Constraint

Crystal Structure and Ring Strain: X-ray Diffraction Comparison of cis-2-Phenylcyclobutanecarboxylic Acid vs. Fluorinated Analog

The solid-state structure of cis-2-phenylcyclobutanecarboxylic acid was determined by X-ray diffraction and compared to its para-fluorophenyl analog [1]. The cyclobutane ring is puckered, with a dihedral angle of 27° for the target compound [1]. Notably, the bond joining the substituted ring atoms (C1–C2) is significantly elongated to 1.581(2) Å compared to the average of the other three bonds (1.535(2) Å) due to steric crowding between the phenyl and carboxyl substituents [1].

Structural Biology Crystallography Computational Chemistry

Differential COX-2 Inhibitory Activity: cis vs. trans Stereoisomer Comparison

The biological activity of 2-phenylcyclobutanecarboxylic acid is stereoisomer-dependent. The trans-2-phenylcyclobutane-1-carboxylic acid isomer (CAS 107841-64-5) was reported to exhibit moderate inhibitory effects against cyclooxygenase-2 (COX-2) [1]. This activity is stereospecific; the cis isomer (CAS 91142-54-0) would be expected to show a different activity profile due to the altered spatial orientation of the phenyl and carboxyl groups, as established by X-ray crystallography [2].

Inflammation Enzyme Inhibition Drug Discovery

Metabolic Stability Advantage of Cyclobutane Scaffolds in Integrin Antagonists

Cyclobutane-based small molecule αvβ3 integrin antagonists, which utilize functionalized cyclobutane cores analogous to 2-phenylcyclobutanecarboxylic acid, have demonstrated favorable metabolic stability and in vivo tolerability [1]. A lead compound from this class exhibited a half-life (t1/2) greater than 80 minutes in stability assays [1]. This class-level evidence supports the use of cyclobutane scaffolds as metabolically robust alternatives to more flexible linear or larger cyclic systems that may be more susceptible to rapid degradation.

Metabolic Stability Integrin Antagonists Drug Metabolism

Optimal Use Cases for 2-Phenylcyclobutanecarboxylic Acid (CAS 91142-54-0) in Research and Development


Synthesis of Enantiopure Conformationally Constrained Phenylalanine (c4Phe) Analogs

Researchers aiming to incorporate constrained aromatic amino acids into peptides to study structure-activity relationships (SAR) should procure 2-phenylcyclobutanecarboxylic acid. It serves as the essential precursor for synthesizing the complete stereochemical series of cis- and trans-1-amino-2-phenylcyclobutanecarboxylic acid (c4Phe) in enantiomerically pure form, enabling precise control over peptide backbone and side-chain orientation [1].

Design of Cyclobutane-Based Integrin αvβ3 Antagonists and Other Peptidomimetics

Medicinal chemists developing metabolically stable integrin antagonists or other peptidomimetic drugs should consider 2-phenylcyclobutanecarboxylic acid as a core scaffold. Its rigid cyclobutane ring imparts conformational constraint, and class-level evidence indicates that cyclobutane-based antagonists can achieve favorable metabolic stability (t1/2 > 80 minutes) and in vivo tolerability [2].

Investigating Stereospecific Biological Activity and COX-2 Inhibition

For studies exploring stereochemistry-dependent pharmacology, the distinct cis and trans isomers of 2-phenylcyclobutanecarboxylic acid offer a valuable comparative system. The trans isomer has been associated with COX-2 inhibitory activity [3], while the cis isomer provides a structurally characterized (X-ray diffraction [4]) and conformationally distinct comparator for probing enzyme binding pockets and developing selective inhibitors.

Fundamental Physical Organic Chemistry Studies of π-Conjugation and Substituent Effects

Investigators studying the transmission of electronic effects through non-aromatic rings can use 2-phenylcyclobutanecarboxylic acid derivatives as model systems. Hammett analysis has quantified that the substituent effect transmission in 2-(3 or 4-X-phenyl)cyclobutane-1-carboxylic acids is 18% as effective as in fully conjugated cinnamic acids, providing a defined benchmark for computational and experimental studies .

Technical Documentation Hub

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